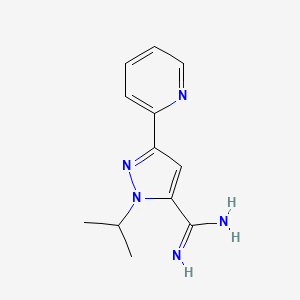
1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group at the 1-position, a pyridin-2-yl group at the 3-position, and a carboximidamide group at the 5-position
Preparation Methods
One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones, followed by functional group transformations to introduce the isopropyl, pyridin-2-yl, and carboximidamide groups .
Industrial production methods for such compounds often involve multi-step synthesis routes that are optimized for yield and purity. These methods may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring, using reagents like halogens or alkylating agents.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, temperatures ranging from room temperature to reflux, and catalysts such as palladium or platinum.
Scientific Research Applications
1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific target involved.
Comparison with Similar Compounds
Similar compounds to 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide include other pyrazole derivatives with different substituents. For example:
1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate: This compound has a carboxylate group instead of a carboximidamide group.
1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide: This compound features a carboxamide group.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H15N5 |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyridin-2-ylpyrazole-3-carboximidamide |
InChI |
InChI=1S/C12H15N5/c1-8(2)17-11(12(13)14)7-10(16-17)9-5-3-4-6-15-9/h3-8H,1-2H3,(H3,13,14) |
InChI Key |
QZJOLZUUFMPDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CC=N2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















